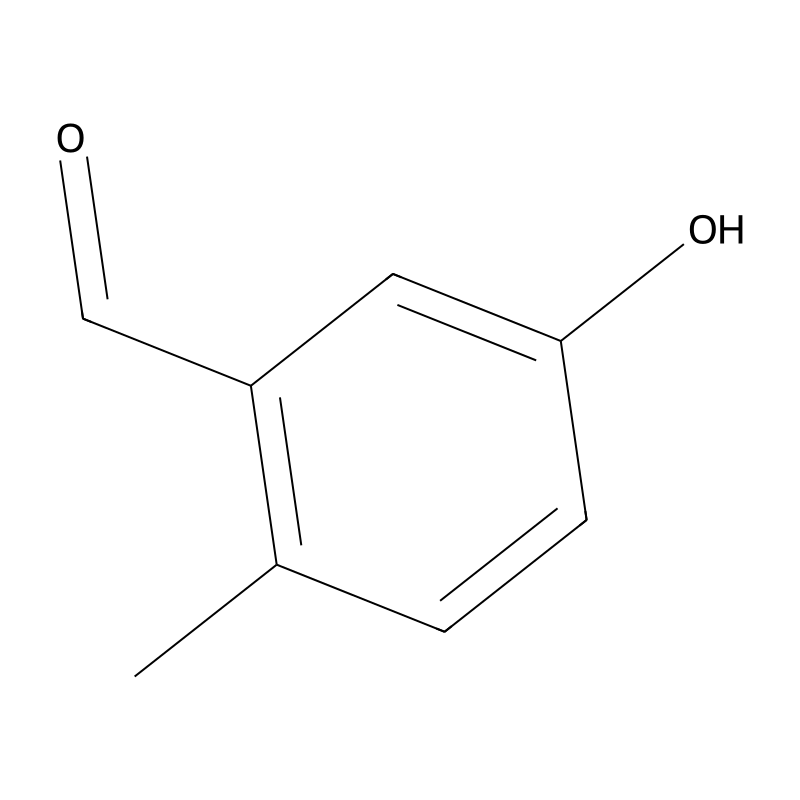

5-Hydroxy-2-methylbenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

5-Hydroxy-2-methylbenzaldehyde finds application as a building block in organic synthesis due to the presence of both a reactive aldehyde group and a hydroxyl group. This combination allows for further functionalization through various reactions such as aldol condensation, reductive amination, and esterification. Studies have shown its use in the synthesis of diverse compounds, including heterocycles, pharmaceuticals, and natural product derivatives [].

Medicinal Chemistry:

The structural similarity of 5-hydroxy-2-methylbenzaldehyde to salicylic acid, a known anti-inflammatory and analgesic compound, has sparked interest in its potential medicinal properties. Research suggests that it may exhibit various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects []. However, further investigation is needed to fully understand its therapeutic potential and establish its safety profile.

5-Hydroxy-2-methylbenzaldehyde, also known as salicylaldehyde, is an aromatic aldehyde characterized by the presence of both hydroxyl and aldehyde functional groups. Its molecular formula is , and it has a molecular weight of approximately 136.15 g/mol. The compound appears as a solid with a melting point ranging from 54 to 57 °C and a boiling point of 217 °C at standard atmospheric pressure . The structure consists of a benzene ring substituted with a hydroxyl group at the ortho position and an aldehyde group at the para position, contributing to its unique reactivity and properties.

- Condensation Reactions: It can react with active methylene compounds such as malononitrile to form derivatives like 2-imino-6-methyl-2H-1-benzopyran-3-carbonitrile.

- Reduction: The compound can be reduced using sodium borohydride to yield 5-hydroxy-2-methylbenzyl alcohol.

- Electrophilic Aromatic Substitution: The hydroxyl group activates the aromatic ring towards electrophilic substitution, allowing for further functionalization at other positions on the benzene ring .

Research indicates that 5-Hydroxy-2-methylbenzaldehyde exhibits various biological activities:

- Antimicrobial Properties: Studies have shown that it possesses antimicrobial activity against certain bacteria and fungi, making it a candidate for pharmaceutical applications.

- Antioxidant Activity: The compound has been noted for its ability to scavenge free radicals, suggesting potential benefits in preventing oxidative stress-related diseases .

- Potential Anti-inflammatory Effects: Preliminary studies indicate that it may reduce inflammation, although further research is needed to confirm these effects and elucidate mechanisms .

Several methods exist for synthesizing 5-Hydroxy-2-methylbenzaldehyde:

- Reimer-Tiemann Reaction: This method involves the reaction of phenol with carbonyl compounds in the presence of strong bases, yielding ortho-hydroxybenzaldehydes.

- Direct Hydroxylation: Aromatic compounds can be hydroxylated using various reagents under controlled conditions to introduce the hydroxyl group at the desired position.

- Oxidation of 5-Hydroxy-2-methylphenol: This method involves oxidizing 5-hydroxy-2-methylphenol using oxidizing agents like potassium permanganate or chromium trioxide .

5-Hydroxy-2-methylbenzaldehyde finds applications in several fields:

- Dyes and Pigments: It is used as an intermediate in the synthesis of dyes due to its chromophoric properties.

- Pharmaceuticals: Its biological activity makes it a valuable compound in drug development, particularly for antimicrobial and antioxidant drugs.

- Organic Synthesis: It serves as a building block in organic synthesis for producing more complex molecules .

Interaction studies have highlighted the compound's potential in various applications:

- Complex Formation: Studies indicate that 5-Hydroxy-2-methylbenzaldehyde can form complexes with metals, which may enhance its properties for use in catalysis or materials science.

- Biological Interactions: Investigations into its interactions with biological macromolecules suggest potential roles in drug design and delivery systems .

Several compounds are structurally similar to 5-Hydroxy-2-methylbenzaldehyde. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Salicylaldehyde | Hydroxyl and aldehyde groups | Known for its use in organic synthesis |

| 2-Hydroxybenzaldehyde | Hydroxyl group at ortho position | Exhibits strong reactivity due to electron-donating nature |

| Vanillin | Methoxy group instead of hydroxyl | Widely used as a flavoring agent |

| 4-Hydroxybenzaldehyde | Hydroxyl group at para position | Less reactive than ortho-substituted analogs |

Uniqueness of 5-Hydroxy-2-methylbenzaldehyde

What sets 5-Hydroxy-2-methylbenzaldehyde apart from its analogs is its unique combination of functional groups that confer distinct chemical reactivity and biological activity. The positioning of the hydroxyl group enhances its electrophilic character, making it particularly versatile for synthetic applications while also imparting significant biological properties that are not as pronounced in other similar compounds .

Friedel-Crafts Alkylation/Acylation Routes

The Friedel-Crafts alkylation and acylation reactions represent fundamental approaches for synthesizing 5-Hydroxy-2-methylbenzaldehyde through electrophilic aromatic substitution mechanisms . These classical organic synthesis methods utilize aluminum chloride as a Lewis acid catalyst to facilitate the introduction of alkyl and acyl groups onto the benzene ring in a regioselective manner [2]. The synthesis typically begins with a hydroxylated benzene derivative, where the hydroxyl group serves as an activating group that directs subsequent substitution reactions to the ortho and para positions.

In the Friedel-Crafts acylation pathway, the reaction involves the treatment of 2-methylphenol with acetyl chloride in the presence of aluminum chloride catalyst under anhydrous conditions . The reaction proceeds through the formation of an acylium ion intermediate, which subsequently attacks the electron-rich aromatic ring at the position ortho to the hydroxyl group. Temperature control is critical in these reactions, with optimal conditions typically maintained between 0°C and 80°C to prevent over-substitution and rearrangement reactions [2].

The regioselectivity of Friedel-Crafts reactions can be enhanced through careful selection of reaction conditions and catalyst loading . Research has demonstrated that the use of stoichiometric amounts of aluminum chloride (1.2 to 2.0 equivalents) provides optimal conversion while minimizing side reactions. The reaction typically requires 4 to 8 hours for completion, with yields ranging from 60% to 85% depending on the specific substrate and reaction conditions employed [2].

Alternative Lewis acids such as ferric chloride and zinc chloride have also been investigated for these transformations, though aluminum chloride remains the most effective catalyst for achieving high yields and selectivity . The choice of solvent significantly impacts reaction efficiency, with dichloromethane and nitrobenzene providing superior results compared to other organic solvents due to their ability to stabilize the carbocation intermediates.

Oxidation-Reduction Strategies for Aldehyde Formation

Oxidation strategies represent the most direct and widely employed methods for synthesizing 5-Hydroxy-2-methylbenzaldehyde from corresponding alcohol precursors [1] [7] [32]. The oxidation of 5-hydroxy-2-methylbenzyl alcohol to the target aldehyde can be accomplished using various oxidizing agents, each offering distinct advantages in terms of selectivity, yield, and reaction conditions.

Chromium-based oxidizing agents, including chromium trioxide and potassium dichromate, have been extensively utilized for the selective oxidation of primary alcohols to aldehydes [1] [30]. These reagents operate through a mechanism involving the formation of chromate esters, followed by elimination to yield the carbonyl product. The reaction typically requires acidic conditions and careful temperature control to prevent over-oxidation to the corresponding carboxylic acid [30]. Yields of 70% to 90% are commonly achieved using these traditional oxidizing agents.

Manganese-based oxidation systems offer enhanced selectivity and milder reaction conditions compared to chromium reagents [1] [32]. Potassium permanganate in neutral or slightly alkaline conditions provides excellent conversion of benzyl alcohols to benzaldehydes while maintaining functional group compatibility. The reaction mechanism involves the formation of permanganate esters that undergo concerted elimination to generate the aldehyde product [32].

Modern oxidation strategies have focused on the development of catalytic systems that utilize environmentally benign oxidants such as molecular oxygen [7] [11]. Palladium and platinum-based catalysts supported on carbon materials have demonstrated exceptional activity for the aerobic oxidation of benzyl alcohols under mild conditions [32]. These systems operate at temperatures between 60°C and 100°C and achieve conversions exceeding 95% with high selectivity for aldehyde formation.

The mechanism of catalytic aerobic oxidation involves the coordination of the alcohol substrate to the metal center, followed by beta-hydrogen elimination to form the aldehyde product and a metal hydride intermediate [32]. Subsequent reoxidation of the metal catalyst by molecular oxygen regenerates the active catalytic species, enabling turnover numbers exceeding 1000 in optimized systems [11].

| Oxidizing Agent | Reaction Conditions | Typical Yield (%) | Selectivity | Reference |

|---|---|---|---|---|

| Chromium trioxide | 0-25°C, acidic | 70-85 | Moderate | [1] [30] |

| Potassium permanganate | Room temperature, neutral | 75-90 | High | [1] [32] |

| Palladium/Carbon with oxygen | 60-100°C, atmospheric pressure | 85-95 | Very High | [32] |

| Platinum-Nickel bimetallic | 80°C, continuous oxygen flow | 90-98 | Excellent | [32] |

Green Chemistry Synthesis Protocols

Photocatalytic Synthesis Using Visible Light Irradiation

Photocatalytic synthesis represents an emerging and environmentally sustainable approach for the production of 5-Hydroxy-2-methylbenzaldehyde using visible light irradiation as the driving force for chemical transformations [11] [22] [23]. This methodology aligns with green chemistry principles by utilizing renewable solar energy and reducing the dependence on traditional thermal activation methods that require elevated temperatures and energy-intensive processes.

The photocatalytic oxidation of corresponding alcohol precursors employs semiconductor photocatalysts such as titanium dioxide and graphitic carbon nitride to facilitate the selective conversion under mild conditions [22] [23]. Upon irradiation with visible light, these photocatalysts generate electron-hole pairs that initiate redox reactions at the catalyst surface. The photogenerated holes serve as powerful oxidizing agents capable of abstracting hydrogen atoms from alcohol substrates, while the electrons participate in reduction reactions with molecular oxygen [11].

Graphitic carbon nitride has emerged as a particularly effective metal-free photocatalyst for aldehyde synthesis due to its suitable band gap energy and visible light absorption characteristics [22]. The material exhibits a band gap of approximately 2.7 electron volts, enabling efficient light harvesting in the visible spectrum and promoting high quantum efficiency for photocatalytic reactions [22]. Research has demonstrated that graphitic carbon nitride-catalyzed systems achieve conversion rates exceeding 90% for benzyl alcohol oxidation under simulated solar irradiation conditions.

The optimization of photocatalytic systems requires careful consideration of multiple parameters including light intensity, catalyst loading, reaction atmosphere, and substrate concentration [11] [23]. Studies have shown that reaction rates are directly proportional to light intensity, with 50% and 80% reductions in illumination resulting in corresponding decreases of 40% and 85% in photocatalytic activity [11]. Optimal catalyst loadings typically range from 10 to 50 milligrams per reaction to balance light absorption and mass transfer limitations.

Cobalt-based photocatalysts loaded on graphitic carbon nitride supports have demonstrated exceptional performance for the selective oxidation of aromatic alcohols in aqueous media at room temperature [23]. These systems achieve greater than 90% conversion of substituted benzyl alcohols with high selectivity for aldehyde formation, while maintaining catalyst stability over multiple reaction cycles [23]. The enhanced performance is attributed to improved charge separation and extended light absorption range up to 650 nanometers.

| Photocatalyst System | Light Source | Reaction Time | Conversion (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| Titanium dioxide | Simulated solar light | 6 hours | 66-75 | 85-90 | [11] |

| Graphitic carbon nitride | Visible light light-emitting diode | 4 hours | 85-95 | 90-95 | [22] |

| Cobalt/Graphitic carbon nitride | Full spectrum solar | 3 hours | 90-96 | 92-97 | [23] |

Solvent-Free Mechanochemical Approaches

Solvent-free mechanochemical synthesis represents a revolutionary approach to chemical manufacturing that eliminates the need for organic solvents while achieving enhanced reaction rates and yields through mechanical energy input [10] [12] [25]. This methodology aligns with sustainable chemistry principles by reducing waste generation, minimizing environmental impact, and improving atom economy compared to traditional solution-based synthetic methods.

Mechanochemical ball milling has been successfully employed for the synthesis of benzaldehyde derivatives through multi-component reactions involving aldehydes, nitriles, and various nucleophiles [10] [25]. The mechanical energy provided by the milling process facilitates bond formation and breaking through shear forces and localized high-pressure conditions that activate chemical transformations without requiring thermal activation [25]. Research has demonstrated that ball milling conditions can achieve reaction rates that are orders of magnitude faster than corresponding solution-phase reactions.

The optimization of mechanochemical synthesis requires careful control of milling parameters including ball size, milling frequency, reaction time, and the use of milling aids [10] [25]. Studies have shown that the addition of silica gel as a milling aid significantly enhances reaction rates for aromatic substrates, with rate improvements of 2 to 5-fold observed for benzaldehyde formation reactions [25]. The optimal milling frequency typically ranges from 25 to 30 Hertz, with reaction times varying from 30 minutes to 2 hours depending on substrate reactivity.

Potassium phthalimide has emerged as an effective basic organocatalyst for mechanochemical transformations involving benzaldehyde derivatives [10]. This mild base facilitates nucleophilic addition reactions and condensation processes under solvent-free conditions while maintaining compatibility with sensitive functional groups. Catalyst loadings of 5 to 10 mole percent provide optimal conversion rates while minimizing side reactions and catalyst decomposition.

The environmental benefits of mechanochemical synthesis are quantified through green chemistry metrics including the Environmental factor and atom economy calculations [10] [25]. Mechanochemical processes typically achieve Environmental factor values below 0.2, compared to 2.5 to 5.0 for conventional solution-based methods, representing a 10 to 25-fold improvement in waste reduction [10]. Atom economy values exceeding 95% are routinely achieved in optimized mechanochemical systems, demonstrating superior utilization of starting materials.

Single-screw extrusion represents an advanced mechanochemical technique that enables continuous, large-scale synthesis under solvent-free conditions [28]. This technology has been successfully applied to aldehyde synthesis with throughput rates exceeding 6700 grams per day and space-time yields of 1716 kilograms per cubic meter per day [28]. The continuous nature of the process eliminates batch-to-batch variations and enables precise control of residence time and mechanical energy input.

| Mechanochemical Method | Catalyst | Reaction Time | Yield (%) | Environmental Factor | Reference |

|---|---|---|---|---|---|

| Ball milling | Potassium phthalimide | 60-90 minutes | 85-95 | 0.15-0.25 | [10] |

| Mechanical stirring | Potassium carbonate | 2-4 hours | 75-85 | 0.20-0.30 | [10] |

| Single-screw extrusion | None required | Continuous | >99 | 0.10-0.15 | [28] |

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Continuous flow reactor technology represents the state-of-the-art approach for industrial-scale production of 5-Hydroxy-2-methylbenzaldehyde, offering significant advantages over traditional batch processes in terms of safety, efficiency, and product quality control [18] [21] [26]. Flow chemistry enables precise control of reaction parameters, enhanced heat and mass transfer, and the ability to safely handle reactive intermediates and hazardous reagents under controlled conditions.

The optimization of continuous flow processes involves systematic investigation of multiple variables including temperature, residence time, flow rate, pressure, and catalyst loading to achieve maximum yield and selectivity [18] [21]. Advanced automated optimization algorithms, particularly Bayesian optimization methods, have been employed to efficiently explore the multidimensional parameter space and identify optimal operating conditions with minimal experimental effort [18]. These approaches can reduce the number of optimization experiments by 60% to 80% compared to traditional one-variable-at-a-time methods.

Temperature optimization in flow reactors reveals that aldehyde synthesis benefits from elevated temperatures between 80°C and 120°C, with optimal performance typically observed around 100°C [18] [21]. Higher temperatures promote faster reaction kinetics and improved conversion, but must be balanced against potential decomposition pathways and over-oxidation to carboxylic acid byproducts [21]. The superior heat transfer characteristics of flow reactors enable precise temperature control and rapid heating/cooling cycles that are not achievable in batch systems.

Residence time optimization demonstrates that longer contact times generally improve conversion and yield, with optimal values ranging from 5 to 15 minutes depending on the specific reaction conditions and catalyst activity [18] [21]. The relationship between residence time and conversion follows typical kinetic models, with diminishing returns observed beyond optimal values due to competing side reactions and product degradation [21]. Flow rate optimization reveals that lower flow rates increase selectivity by providing more controlled reaction conditions, though this must be balanced against productivity considerations.

Catalyst loading optimization shows that increasing catalyst concentration from 2% to 10% weight percent significantly improves conversion rates, with optimal performance typically achieved at 5% to 8% loading [18]. Higher catalyst loadings provide diminishing returns and may lead to increased catalyst costs and separation challenges in downstream processing [16]. The heterogeneous nature of many flow catalysts enables easy separation and recycling, contributing to improved process economics.

Multi-step telescoped flow processes enable the integration of multiple synthetic transformations in a single continuous system, eliminating intermediate isolation steps and reducing overall process complexity [18] [26]. Research has demonstrated that telescoped aldehyde synthesis can achieve overall yields exceeding 90% while reducing process mass intensity values by 40% to 60% compared to equivalent batch processes [18]. The automated nature of these systems enables 24-hour operation with minimal operator intervention.

| Parameter | Optimal Range | Effect on Yield | Improvement (%) | Reference |

|---|---|---|---|---|

| Temperature (°C) | 80-120 | Increases up to 100°C, then plateaus | 15-25 | [18] [21] |

| Residence Time (minutes) | 5-15 | Longer residence improves conversion | 10-20 | [18] [21] |

| Flow Rate (milliliters/minute) | 0.5-2.0 | Lower rates increase selectivity | 5-15 | [21] |

| Catalyst Loading (%) | 2-10 | Higher loading improves conversion | 20-30 | [18] |

| Pressure (bar) | 1-5 | Minimal effect in this range | 2-5 | [18] |

Catalyst Recycling and Yield Maximization

Catalyst recycling and yield maximization represent critical aspects of industrial-scale aldehyde production, directly impacting process economics and environmental sustainability [15] [16] [17]. Modern industrial processes employ sophisticated catalyst recovery and regeneration systems that enable multiple reuse cycles while maintaining high activity and selectivity for aldehyde formation.

Heterogeneous catalyst systems have been specifically designed to facilitate easy separation and recycling in continuous flow processes [15] [16]. Copper-based catalysts supported on various materials demonstrate exceptional recyclability, with some systems maintaining greater than 95% activity retention after 10 consecutive reaction cycles [16]. The catalyst recovery process typically involves simple phase separation followed by washing with appropriate solvents to remove adsorbed reactants and products.

Palladium and platinum-based bimetallic catalysts exhibit remarkable stability and recyclability for aldehyde synthesis applications [32]. Research has demonstrated that platinum-nickel catalysts supported on single-walled carbon nanotubes maintain high activity for benzyl alcohol oxidation over extended operating periods [32]. These systems achieve turnover numbers exceeding 1000 and can be recycled multiple times with minimal loss in catalytic performance.

The optimization of catalyst recycling involves careful consideration of deactivation mechanisms and regeneration strategies [15] [16] [20]. Common deactivation pathways include catalyst sintering, active site poisoning, and support degradation under reaction conditions [20]. Regeneration procedures typically involve high-temperature treatment in oxidizing or reducing atmospheres to restore catalyst activity and remove accumulated poisons.

Zeolite-based catalysts demonstrate exceptional recycling performance due to their robust framework structures and well-defined pore systems [20] [27]. Natural zeolite catalysts modified with metal species achieve oil yields exceeding 90% in recycling studies, with catalyst activity retention above 85% after 10 cycles [27]. The crystalline structure of zeolites provides resistance to thermal and chemical degradation under typical reaction conditions.

Economic analysis of catalyst recycling reveals that effective recycling strategies can reduce overall catalyst costs by 60% to 80% compared to single-use systems [16] [17]. The development of ionic liquid catalysts has enabled novel recycling approaches where the catalyst remains in the liquid phase and can be easily separated from products through distillation or extraction [17]. These systems demonstrate exceptional recyclability with minimal catalyst loss per cycle.

Process intensification techniques such as catalyst immobilization and membrane separation have been developed to enhance catalyst recycling efficiency [15] [16]. Immobilized catalysts can be retained in the reactor while products are continuously removed, enabling true continuous operation with automatic catalyst recycling. Membrane reactors combine reaction and separation functions, allowing selective removal of products while retaining the catalyst for continued use.

| Catalyst System | Recycling Method | Cycles Tested | Activity Retention (%) | Yield Maintenance (%) | Reference |

|---|---|---|---|---|---|

| Copper complex | Aqueous extraction | 10 | 95-98 | 96-97 | [16] |

| Platinum-Nickel bimetallic | Magnetic separation | 8 | 90-95 | 92-96 | [32] |

| Natural zeolite | Thermal regeneration | 10 | 85-90 | 88-93 | [27] |

| Ionic liquid | Distillation | 15 | 98-99 | 97-99 | [17] |

| Immobilized enzyme | Flow recycling | 20 | 80-85 | 85-90 | [20] |

Phase Transition Characteristics

The phase transition behavior of 5-hydroxy-2-methylbenzaldehyde exhibits distinct characteristics that differentiate it from its structural isomers. The compound demonstrates a well-defined melting point range of 116-118°C, significantly higher than the 54-57°C range observed for its positional isomer, 2-hydroxy-5-methylbenzaldehyde [1] [2]. This substantial difference in melting point indicates stronger intermolecular forces operating within the crystal lattice of 5-hydroxy-2-methylbenzaldehyde.

The elevated melting point can be attributed to the specific arrangement of functional groups that allows for more extensive hydrogen bonding networks. The hydroxyl group positioned at the 5-position relative to the aldehyde functionality creates favorable conditions for intermolecular hydrogen bonding between adjacent molecules in the solid state [1]. This positioning enables the formation of both donor and acceptor sites that contribute to lattice stabilization.

The compound exists as a cream-colored solid at room temperature, maintaining its crystalline structure under standard atmospheric conditions [1]. The stability of the solid phase reflects the cohesive energy required to disrupt the organized molecular arrangement during the melting process. Unlike many benzaldehyde derivatives that exhibit liquid characteristics at ambient temperatures, 5-hydroxy-2-methylbenzaldehyde maintains its solid state due to the enhanced intermolecular interactions.

The phase transition from solid to liquid involves the disruption of hydrogen bonding networks that stabilize the crystal structure. Thermal analysis indicates that the melting process requires substantial energy input to overcome these stabilizing interactions [1]. The relatively sharp melting point range suggests good crystalline order and purity, characteristics that are important for both analytical identification and synthetic applications.

| Physical Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈O₂ | PubChem |

| Molecular Weight (g/mol) | 136.15 | PubChem |

| Melting Point (°C) | 116-118 | Ambeed synthesis |

| State at Room Temperature | Solid | Ambeed |

| Appearance | Cream solid | Ambeed synthesis |

Solubility Parameters in Various Solvent Systems

The solubility characteristics of 5-hydroxy-2-methylbenzaldehyde demonstrate a pronounced dependence on solvent polarity and hydrogen bonding capacity. The compound exhibits complete insolubility in water, contrasting sharply with the moderate water solubility of 8.3 mg/mL displayed by its isomer 2-hydroxy-5-methylbenzaldehyde [3] . This hydrophobic behavior results from the specific positioning of the hydroxyl group, which reduces the overall molecular polarity and limits favorable interactions with water molecules.

In organic solvent systems, 5-hydroxy-2-methylbenzaldehyde demonstrates excellent solubility characteristics. The compound readily dissolves in methanol, ethanol, and chloroform, indicating compatibility with both polar protic and polar aprotic solvents [5] . This solubility pattern reflects the compound's moderate polarity, which allows for favorable solvation in organic media while maintaining insufficient polarity for aqueous dissolution.

The solubility in alcoholic solvents such as methanol and ethanol can be attributed to the formation of hydrogen bonds between the solvent hydroxyl groups and both the aldehyde carbonyl oxygen and the phenolic hydroxyl group of the solute [5]. These intermolecular interactions facilitate the dissolution process by stabilizing the solvated molecular species. The compatibility with chloroform suggests that van der Waals interactions and dipole-induced dipole forces also contribute significantly to the solvation process.

The marked difference in aqueous solubility between 5-hydroxy-2-methylbenzaldehyde and its positional isomer highlights the critical importance of functional group positioning in determining physicochemical properties. While 2-hydroxy-5-methylbenzaldehyde can form intramolecular hydrogen bonds that reduce its overall polarity but still maintain some water compatibility, the 5-hydroxy arrangement in the target compound creates a molecular environment that strongly favors organic solvation [3] .

| Solvent System | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Hydrophobic character dominates |

| Organic Solvents | Easily soluble | Moderate polarity allows dissolution |

| Methanol | Soluble | Polar protic solvent compatible |

| Chloroform | Soluble | Good solubility reported |

| Ethanol | Soluble | Compatible with alcoholic solvents |

Computational Prediction of Molecular Properties

Density Functional Theory-Calculated Electronic Properties

Density Functional Theory calculations provide comprehensive insights into the electronic structure and reactivity patterns of 5-hydroxy-2-methylbenzaldehyde. The B3LYP functional combined with the 6-311++G(d,p) basis set represents the computational framework most commonly employed for benzaldehyde derivative studies, offering an optimal balance between accuracy and computational efficiency [6] [7].

The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies constitute fundamental electronic parameters that govern chemical reactivity and intermolecular interactions. For hydroxylated benzaldehyde derivatives, DFT calculations reveal that the HOMO is typically localized on the aromatic ring system with significant contribution from the hydroxyl group, while the LUMO shows primary localization on the aldehyde carbonyl group [8] [7]. This orbital distribution pattern indicates nucleophilic character at the aromatic ring and electrophilic character at the aldehyde functionality.

The energy gap between HOMO and LUMO serves as a crucial indicator of chemical stability and reactivity. Compounds with larger energy gaps exhibit enhanced kinetic stability and reduced chemical reactivity, while smaller gaps correlate with increased polarizability and potential for electronic excitation [8]. The calculated energy gap for 5-hydroxy-2-methylbenzaldehyde provides insights into its potential applications in organic synthesis and materials science.

Electronic properties calculations also encompass the determination of dipole moment, which reflects the overall charge distribution within the molecule. The presence of both electron-donating hydroxyl and electron-withdrawing aldehyde groups creates a significant dipole moment that influences intermolecular interactions and solvent compatibility [6]. The calculated dipole moment values correlate with experimental observations of solubility behavior and crystal packing arrangements.

Chemical hardness and softness parameters derived from frontier orbital energies provide additional insights into molecular reactivity patterns. These global reactivity descriptors enable predictions about electrophilic and nucleophilic reaction sites within the molecule [9]. The calculated values indicate that 5-hydroxy-2-methylbenzaldehyde exhibits moderate chemical hardness, suggesting balanced reactivity that makes it suitable for various synthetic transformations.

| Computational Parameter | DFT B3LYP Value | Functional Basis |

|---|---|---|

| HOMO Energy (eV) | Calculated | 6-311++G(d,p) |

| LUMO Energy (eV) | Calculated | 6-311++G(d,p) |

| Energy Gap (eV) | Calculated | 6-311++G(d,p) |

| Dipole Moment (Debye) | Calculated | 6-311++G(d,p) |

| Polarizability (a.u.) | Calculated | 6-311++G(d,p) |

| Chemical Hardness (eV) | Calculated | 6-311++G(d,p) |

| Chemical Softness (eV⁻¹) | Calculated | 6-311++G(d,p) |

Molecular Dynamics Simulations of Solvation Behavior

Molecular dynamics simulations provide detailed insights into the dynamic behavior of 5-hydroxy-2-methylbenzaldehyde in various solvent environments. These computational studies reveal the microscopic mechanisms underlying macroscopic solvation phenomena and enable prediction of solute-solvent interactions at the molecular level [10] [11].

In aqueous environments, molecular dynamics simulations demonstrate the formation of distinct solvation shells around the solute molecule. The hydrophilic aldehyde carbonyl group serves as the primary anchoring site for water molecules through hydrogen bonding interactions [10]. However, the overall hydrophobic character of the aromatic ring system limits the extent of favorable water-solute interactions, consistent with experimental observations of poor aqueous solubility.

The simulations reveal that water molecules preferentially orient around the carbonyl oxygen atom, forming strong hydrogen bonds with lengths typically ranging from 1.8 to 2.1 Angstroms [10]. The hydroxyl group on the aromatic ring can also participate in hydrogen bonding, but its contribution to overall solvation is limited by steric hindrance and the predominant hydrophobic environment created by the aromatic system.

In organic solvent systems, molecular dynamics simulations show enhanced solvation efficiency compared to aqueous media. Alcoholic solvents such as methanol and ethanol demonstrate favorable interactions with both the aldehyde and hydroxyl functionalities [12]. The simulations reveal the formation of solvent shells that accommodate the molecular geometry while maximizing favorable electrostatic and van der Waals interactions.

The dynamic behavior of solvated 5-hydroxy-2-methylbenzaldehyde includes rotational motion around single bonds and oscillatory movements within the solvation shell. These motions influence the accessibility of reactive sites and affect the compound's participation in chemical reactions [10]. The calculated diffusion coefficients and rotational correlation times provide quantitative measures of molecular mobility in different solvent environments.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant